2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the cyclization of O-acylamidoximes under basic conditions to form the oxadiazole ring . Another approach involves the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazolium salts.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazolium salts, while substitution reactions can produce various substituted oxadiazoles with different functional groups .
Scientific Research Applications
2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in bacteria . The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
1,2,3-Oxadiazole: Less commonly studied but also exhibits interesting chemical and biological properties.
1,2,5-Oxadiazole:
Uniqueness
2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H12Cl2N4O |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4O.2ClH/c6-2-1-5-8-4(3-7)9-10-5;;/h1-3,6-7H2;2*1H |
InChI Key |
CZJQZHJGYSRWLI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=NC(=NO1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.